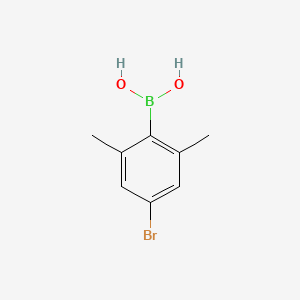

(4-Bromo-2,6-dimethylphenyl)boronic acid

Descripción

$$^{11}$$B and $$^{13}$$C Solid-State NMR Spectral Signatures

In solid-state $$^{11}$$B NMR, the compound exhibits a characteristic peak near 30–35 ppm , consistent with tricoordinate boron in arylboronic acids. This shift contrasts with tetracoordinate boron complexes (e.g., boronate esters), which resonate at 10–15 ppm . The absence of splitting indicates minimal B–H coupling, typical of static boronic acid dimers in the solid state.

$$^{13}$$C NMR reveals distinct signals for aromatic carbons:

Infrared (IR) Vibrational Modes and Boron-Oxygen Bond Analysis

IR spectroscopy identifies key functional groups:

- B–O stretching : A strong band near 1340 cm⁻¹ , characteristic of boronic acids.

- O–H stretching : Broad absorption at 3200–3400 cm⁻¹ from hydrogen-bonded -B(OH)₂ groups.

- C–Br stretching : A signal at 550–600 cm⁻¹ , consistent with aryl bromides .

The boron-oxygen bond length, typically 1.36–1.42 Å in arylboronic acids, can be inferred from IR peak broadening, which correlates with dimerization strength .

Comparative Electronic Structure with Substituted Arylboronic Acids

The electronic structure of this compound diverges from simpler analogs due to substituent effects:

| Compound | Substituents | Boron Center Electrophilicity |

|---|---|---|

| Phenylboronic acid | None | Moderate |

| 2,6-Dimethylphenylboronic acid | 2,6-CH₃ | Reduced (methyl donation) |

| 4-Bromo-2,6-dimethylphenylboronic acid | 4-Br, 2,6-CH₃ | Enhanced (bromine withdrawal) |

Density functional theory (DFT) calculations on analogous systems show that bromine’s -I effect increases the boron atom’s partial positive charge, enhancing its reactivity in Suzuki-Miyaura cross-couplings . Conversely, methyl groups donate electron density via hyperconjugation, partially offsetting bromine’s influence. This balance is critical in tuning reactivity for synthetic applications .

Propiedades

IUPAC Name |

(4-bromo-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYKUMRPICACAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-Bromo-2,6-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 4-bromo-2,6-dimethylbenzene using a boron reagent such as tri-n-butylborate in the presence of a catalyst. The reaction typically occurs in a solvent like tetrahydrofuran and requires the addition of magnesium turnings. The mixture is then acidified and hydrolyzed to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of solvent, temperature, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-2,6-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions :

(4-Bromo-2,6-dimethylphenyl)boronic acid is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds and other complex organic molecules, making it invaluable in the field of organic chemistry.

| Application | Description |

|---|---|

| Biaryl Synthesis | Formation of biaryl compounds through cross-coupling with aryl halides. |

| Functional Group Tolerance | The reaction conditions are mild, allowing for various functional groups to coexist without interference. |

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in synthesizing biologically active compounds and drug candidates. Its ability to form stable bonds with palladium catalysts facilitates the development of pharmaceuticals with enhanced efficacy.

| Application | Description |

|---|---|

| Drug Development | Used to synthesize potential pharmaceuticals targeting specific diseases. |

| Molecular Probes | Acts as a building block for molecular probes used in biological studies. |

Biological Interactions

The compound's interactions with biological systems have been studied extensively. It can modulate cellular processes by affecting enzyme activity and signaling pathways.

- Enzyme Inhibition : this compound can inhibit certain kinases, altering phosphorylation states of proteins involved in critical signaling pathways.

- Gene Expression Modulation : It interacts with transcription factors and regulatory proteins, influencing gene expression in response to external stimuli.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing complex biaryl compounds through Suzuki-Miyaura coupling. The reaction was optimized to achieve high yields under mild conditions, showcasing the compound's effectiveness as a coupling agent.

Case Study 2: Pharmaceutical Applications

Research involving this boronic acid highlighted its potential in developing new anti-cancer agents. The compound was incorporated into synthetic pathways leading to novel structures that exhibited promising biological activity against cancer cell lines.

Mecanismo De Acción

The mechanism of action of (4-Bromo-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the carbon-carbon bond and regeneration of the palladium catalyst .

Comparación Con Compuestos Similares

Structural Similarity and Substituent Effects

Several boronic acids share structural similarities with (4-Bromo-2,6-dimethylphenyl)boronic acid, differing in substituent type and position (Table 1). Key analogs include:

Table 1. Structural analogs and their similarity scores. Similarity scores (0–1 scale) reflect overlap in functional groups and substitution patterns .

- Steric Effects : The 2,6-dimethyl groups in this compound create significant steric hindrance, reducing reactivity in bulky diol-binding applications compared to less hindered analogs like (4-Bromo-2-methylphenyl)boronic acid .

- Electronic Effects : Bromine’s electron-withdrawing nature lowers the pKa of the boronic acid group compared to methoxy- or ethoxy-substituted analogs, enhancing Lewis acidity .

pKa and Lewis Acidity

The pKa of boronic acids governs their ability to form boronate esters with diols. For this compound:

- pKa : Estimated to be ~8.5–9.0, comparable to 2,6-diarylphenylboronic acids (e.g., 2,6-difluorophenylboronic acid, pKa ~8.7) .

- Stabilization Mechanism : The 2,6-dimethyl groups stabilize the boronate form via through-space interactions rather than through-bond electronic effects, as shown in fluoro-substituted analogs .

In contrast, methoxy-substituted analogs (e.g., 4-Methoxy-2,6-dimethylphenylboronic acid) exhibit higher pKa values (~9.5–10.5), reducing their suitability for physiological applications requiring neutral pH binding .

Binding Affinity and Selectivity

- Diol Recognition : Borinic acids (R₁R₂B(OH)) show ~10× higher association constants with diols (e.g., catechol) than boronic acids due to reduced steric strain . This suggests that modifying this compound to a borinic analog could enhance binding.

- Solubility Challenges : Bulky analogs like pyren-1-yl boronic acid face precipitation issues in aqueous media, limiting in vitro testing . The 2,6-dimethyl groups in our compound may similarly reduce aqueous solubility.

Actividad Biológica

(4-Bromo-2,6-dimethylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the compound's biological activity, mechanisms of action, and applications in research and industry.

Target Interaction

The primary mechanism of action for this compound involves its role in the Suzuki-Miyaura cross-coupling reaction , where it acts as a reagent to facilitate the formation of carbon-carbon bonds. This interaction primarily targets palladium catalysts , leading to a process known as transmetalation .

Biochemical Pathways

The compound influences various biochemical pathways by forming covalent bonds with enzymes and proteins. These interactions can activate or inhibit specific pathways, affecting cellular functions such as signaling and gene expression. For instance, it has been shown to modulate the activity of kinases, leading to alterations in phosphorylation states of signaling proteins .

Gene Expression Modulation

This compound can interact with transcription factors, thereby influencing gene expression. This modulation affects cellular responses to external stimuli and can have implications for therapeutic applications .

Dosage-Dependent Effects

Research indicates that the compound exhibits varying effects based on dosage in animal models. At lower concentrations, it selectively inhibits specific enzymes without significant toxicity. However, higher doses may induce oxidative stress and inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is relatively stable under physiological conditions. Its metabolism often involves cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that interact with cellular components .

Research Applications

This compound is extensively utilized in various fields:

- Organic Synthesis : It serves as a crucial reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.

- Medicinal Chemistry : The compound is employed in developing drug candidates and molecular probes due to its ability to modify selectivity and pharmacokinetic properties of bioactive molecules .

- Biological Research : Its role in synthesizing biologically active compounds makes it valuable in pharmacological studies .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other boronic acids:

| Compound | Key Features | Reactivity Profile |

|---|---|---|

| 2,6-Dimethylphenylboronic acid | Lacks bromine substituent; less reactive | Lower reactivity in substitution |

| 4-Bromo-phenylboronic acid | Lacks methyl groups; affects steric hindrance | Moderate reactivity |

| Phenylboronic acid | Simplest form; no substituents | Different selectivity profiles |

Case Studies

- Anticancer Activity : Studies have demonstrated that boronic acids can exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For example, certain derivatives have shown significant inhibition against breast cancer cell lines .

- Antibacterial Properties : Research indicates that some boronic acids possess antibacterial activity against multidrug-resistant strains like Staphylococcus aureus, highlighting their potential as therapeutic agents .

- Drug Development : A recent study showcased the synthesis of novel compounds incorporating boronic acids that displayed enhanced selectivity and potency against specific cancer targets compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (4-Bromo-2,6-dimethylphenyl)boronic acid, and why are prodrugs or protected intermediates often used in its synthesis?

- Boronic acids are challenging to purify directly due to their propensity for dehydration and trimerization. Synthetic routes often involve forming boronic esters or masked intermediates (e.g., trifluoroborate salts) to enhance stability during multi-step reactions. For aromatic boronic acids like this compound, common methods include Miyaura borylation (Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron) or directed ortho-metalation followed by trapping with boron reagents. Purification typically requires anhydrous conditions and chromatography under inert atmospheres .

Q. How does the bromine substituent in this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- The bromine atom acts as a directing group, enhancing regioselectivity during cross-coupling. Its electron-withdrawing nature activates the aryl ring toward oxidative addition with palladium catalysts. The steric bulk of the 2,6-dimethyl groups may reduce unwanted side reactions, such as protodeboronation, by stabilizing the boronic acid through steric protection .

Q. What analytical challenges arise when characterizing this compound, and how can they be mitigated?

- Boronic acids often undergo dehydration to form boroxines (trimers), complicating mass spectrometry (MS) analysis. Derivatization with diols (e.g., pinacol) to form cyclic boronic esters stabilizes the compound, enabling accurate MALDI-MS or LC-MS characterization. NMR in deuterated DMSO or THF can minimize solvent-induced aggregation .

Advanced Research Questions

Q. How can the thermal stability of this compound be systematically evaluated, and what structural features contribute to its degradation pathways?

- Thermogravimetric analysis (TGA) under nitrogen or air reveals decomposition temperatures and residual mass. The bromine atom may enhance flame retardancy by releasing HBr radicals during degradation, while methyl groups could improve thermal stability via steric hindrance. Comparative studies with analogs (e.g., non-brominated or dimethyl-free boronic acids) help isolate structural contributions to stability .

Q. In glycoprotein interaction studies, how can buffer conditions be optimized to enhance the selectivity of this compound for target biomolecules?

- Boronic acids bind cis-diols in glycoproteins via reversible ester formation, but non-specific interactions (e.g., hydrophobic or ionic) can reduce selectivity. Adjusting pH to near the boronic acid’s pKa (~8–9) enhances diol binding. Buffer additives (e.g., Mg²⁺) or high ionic strength reduce electrostatic interference. Competitive assays with free sugars (e.g., sorbitol) validate specificity .

Q. What experimental approaches are recommended to resolve contradictory data in structure-activity relationship (SAR) studies of boronic acid derivatives?

- Contradictions in bioactivity data may arise from differences in assay conditions (e.g., pH, solvent polarity) or cell permeability. Combinatorial synthesis of analogs with systematic substituent variations (e.g., replacing Br with Cl or adjusting methyl group positions) paired with computational docking (e.g., AutoDock Vina) can clarify SAR trends. Cross-validation using orthogonal assays (e.g., tubulin polymerization inhibition vs. apoptosis via FACScan) ensures mechanistic consistency .

Q. How can this compound be integrated into fluorescent biosensors for bacterial detection, and how do its substituents affect binding specificity?

- The boronic acid moiety binds glycocalyx components (e.g., teichoic acids in Gram-positive bacteria). Functionalizing carbon dots or porphyrin-based fluorophores with this compound enables selective bacterial detection via fluorescence quenching or enhancement. The bromine and methyl groups may enhance lipophilicity, improving membrane penetration, while steric effects fine-tune diol-binding affinity .

Methodological Guidelines

- Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive steps. Monitor reactions via TLC with UV-active boronic acid derivatives or ¹¹B NMR for boron-specific tracking.

- Analytical Best Practices : For MS, derivatize with 1,2-ethanediol to suppress boroxine artifacts. For HPLC, employ C18 columns with acidic mobile phases (0.1% formic acid) to improve peak symmetry.

- Biological Assays : Pre-incubate compounds in cell culture media to assess stability. Use fluorescence polarization to quantify diol-binding kinetics in real time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.